

Arisugacin A: A Technical Guide to a Potent Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arisugacin A*

Cat. No.: *B1251203*

[Get Quote](#)

Introduction

Arisugacin A, a meroterpenoid natural product with the molecular formula $C_{28}H_{32}O_8$, stands as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1] Isolated from the culture broth of *Penicillium* sp. FO-4259, this complex heterocyclic compound has garnered significant attention within the scientific community, particularly in the fields of neuropharmacology and synthetic organic chemistry.[1][2] Its potential as a lead compound for the development of therapeutics for Alzheimer's disease, coupled with its intricate molecular architecture, makes it a subject of intensive research. This technical guide provides a comprehensive overview of **Arisugacin A**, detailing its physicochemical properties, biological activity, synthesis, and the experimental protocols utilized in its study.

Physicochemical and Spectroscopic Data

Arisugacin A presents as a white powder and possesses a complex tetracyclic core.[3] Its fundamental properties and spectroscopic data are crucial for its identification, characterization, and synthesis.

Property	Value	Reference
Molecular Formula	C28H32O8	--INVALID-LINK--
Molecular Weight	496.5 g/mol	--INVALID-LINK--
Monoisotopic Mass	496.20971797 Da	--INVALID-LINK--
XLogP3-AA	2.8	--INVALID-LINK--
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	8	--INVALID-LINK--
Rotatable Bond Count	3	--INVALID-LINK--

Table 1: Physicochemical Properties of **Arisugacin A**

The structural elucidation of **Arisugacin A** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not available in a comprehensive table	Data not available in a comprehensive table

Table 2: NMR Spectroscopic Data for **Arisugacin A** (Note: A comprehensive, publicly available table of NMR data is not readily available. Researchers should refer to the primary literature for detailed spectral assignments.)

Mass Spectrometry	
High-Resolution MS	m/z [M] ⁺ calcd for C28H32O8: 496.2097, found: 496.2097

Table 3: High-Resolution Mass Spectrometry Data for **Arisugacin A**

Biological Activity: Acetylcholinesterase Inhibition

Arisugacin A is a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Compound	Target	IC ₅₀ (nM)	Selectivity (over BuChE)
Arisugacin A	Acetylcholinesterase (AChE)	1.0 - 25.8	>2,000-fold
Arisugacin B	Acetylcholinesterase (AChE)	-	-
Arisugacin C	Acetylcholinesterase (AChE)	2,500	-
Arisugacin D	Acetylcholinesterase (AChE)	3,500	-

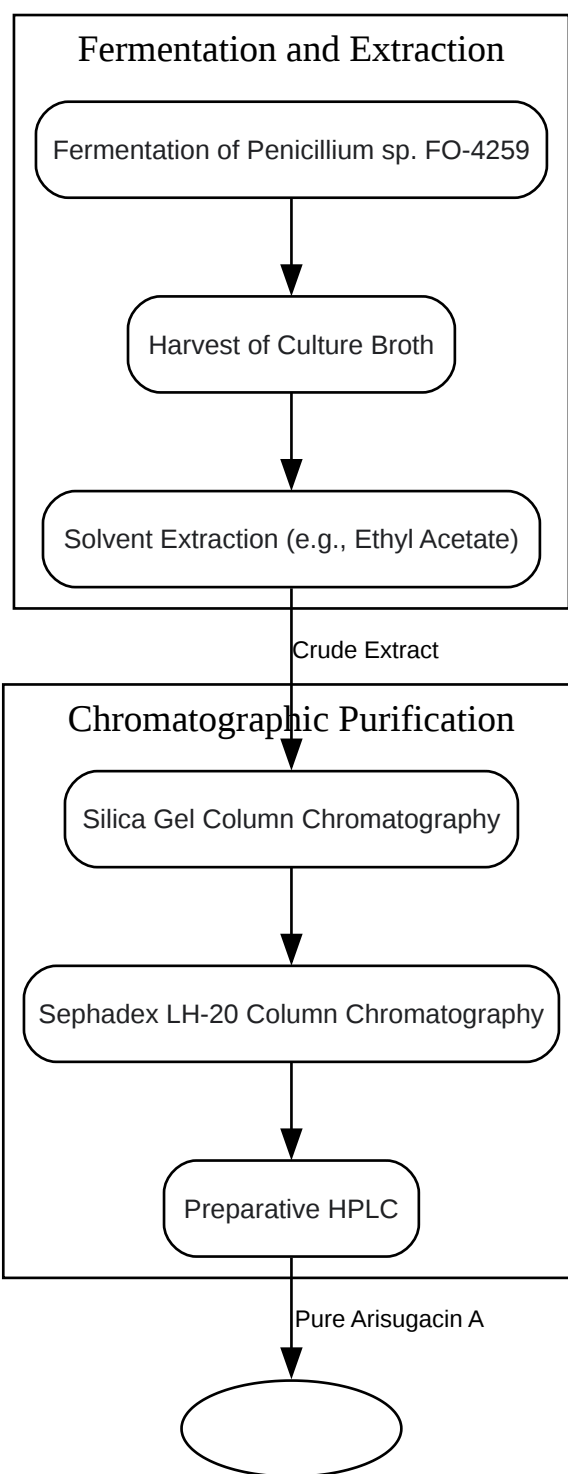
Table 4: In Vitro Inhibitory Activity of Arisugacins against Acetylcholinesterase[4]

The mechanism of action is believed to involve a dual binding site interaction with the enzyme, potentially leading to covalent modification.[5][6] This unique inhibitory profile distinguishes **Arisugacin A** from many existing AChE inhibitors.

Experimental Protocols

Isolation of Arisugacin A

The following is a generalized protocol for the isolation of **Arisugacin A** from *Penicillium* sp. FO-4259, based on published methods.



[Click to download full resolution via product page](#)

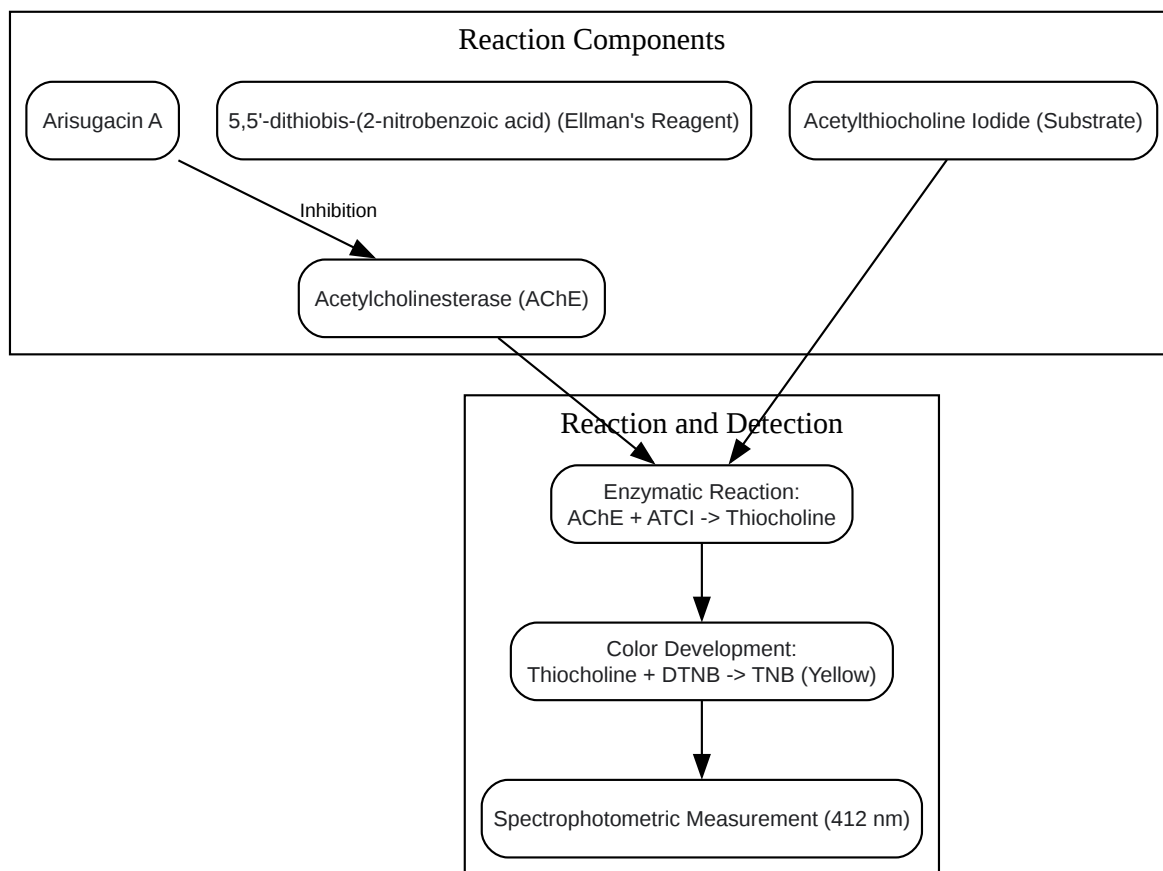
Caption: Workflow for the isolation of **Arisugacin A**.

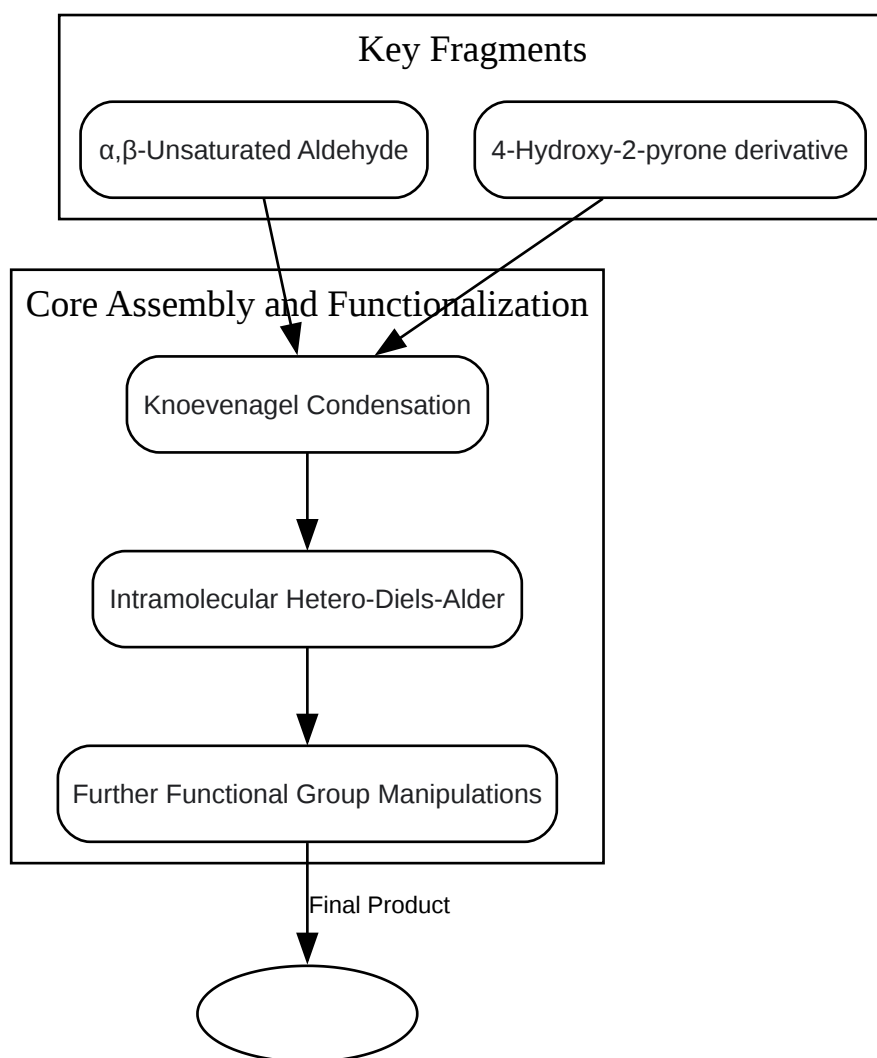
Detailed Methodology:

- Fermentation: *Penicillium* sp. FO-4259 is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including **Arisugacin A**.
- Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure **Arisugacin A**.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Arisugacin A** against AChE is typically determined using a modified Ellman's method.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from *Penicillium* sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacin A | C₂₈H₃₂O₈ | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by *Penicillium* sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Arisugacin A: A Technical Guide to a Potent Acetylcholinesterase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251203#arisugacin-a-molecular-formula-c28h32o8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com